molecular formula C19H17FN4O2 B7434112 N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide

N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide

Katalognummer B7434112
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: LNJRNJHGTSDOCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide is a chemical compound that is commonly referred to as FEPP. FEPP is a small molecule that has been shown to have potential therapeutic effects in various diseases.

Wirkmechanismus

The mechanism of action of FEPP is not fully understood. However, it has been suggested that FEPP may act by inhibiting various signaling pathways involved in cell growth and survival. FEPP may also act by modulating the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
FEPP has been shown to have various biochemical and physiological effects. In cancer, FEPP has been shown to inhibit the activity of various kinases involved in cell growth and survival. In Alzheimer's disease, FEPP has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function by modulating the activity of enzymes involved in the metabolism of neurotransmitters. In Parkinson's disease, FEPP has been shown to protect dopaminergic neurons and improve motor function by inhibiting the activity of various kinases involved in cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FEPP is its potential therapeutic effects in various diseases. Another advantage is its small size, which allows it to easily cross cell membranes and reach its target. One limitation of FEPP is its limited solubility in water, which may make it difficult to administer in vivo.

Zukünftige Richtungen

For FEPP research include further studies on its mechanism of action, optimization of its synthesis method to improve its solubility, and in vivo studies to evaluate its potential therapeutic effects in various diseases. FEPP may also be studied in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

FEPP can be synthesized using a multi-step process. The first step involves the reaction of 2-fluoroethanol with 4-bromoanisole to produce 4-(2-fluoroethoxy)anisole. The second step involves the reaction of 4-(2-fluoroethoxy)anisole with 2-aminopyrazine to produce N-[4-(2-fluoroethoxy)phenyl]-2-pyrazinamine. The final step involves the reaction of N-[4-(2-fluoroethoxy)phenyl]-2-pyrazinamine with 3-bromobenzoyl chloride to produce FEPP.

Wissenschaftliche Forschungsanwendungen

FEPP has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, FEPP has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, FEPP has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, FEPP has been shown to protect dopaminergic neurons and improve motor function.

Eigenschaften

IUPAC Name

N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-8-11-26-17-6-4-15(5-7-17)24-19(25)14-2-1-3-16(12-14)23-18-13-21-9-10-22-18/h1-7,9-10,12-13H,8,11H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJRNJHGTSDOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.